molecular formula C23H24N6O3 B2585358 2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2379985-67-6

2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2585358
CAS No.: 2379985-67-6
M. Wt: 432.484
InChI Key: UTJBXMUPGHQNQH-UHFFFAOYSA-N
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Description

2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The key steps include:

    Synthesis of 1,2-benzoxazole: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Formation of the piperidine ring: This involves the reaction of appropriate amines with cyclic ketones or aldehydes.

    Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized by the reaction of hydrazine with 3,5-dimethyl-1,3-diketones.

    Coupling reactions: The final compound is obtained by coupling the synthesized heterocycles under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-benzoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.

    Pyrazole derivatives: Studied for their anticancer and anti-inflammatory effects.

Uniqueness

2-{1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to its combination of multiple heterocyclic structures, which may confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-15-13-16(2)28(24-15)21-7-8-22(30)29(25-21)17-9-11-27(12-10-17)23(31)14-19-18-5-3-4-6-20(18)32-26-19/h3-8,13,17H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJBXMUPGHQNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=NOC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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